(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

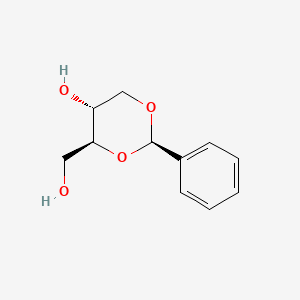

The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, which precisely describes both the structural framework and the absolute stereochemical configuration at each chiral center. The stereochemical descriptors (2R,4S,5R) indicate the specific spatial arrangement of substituents around the three asymmetric carbon atoms within the six-membered dioxane ring system. This nomenclature system follows the Cahn-Ingold-Prelog priority rules, where R and S designations represent the absolute configuration based on the clockwise or counterclockwise arrangement of substituents when viewed from specific orientations.

The molecular structure contains a 1,3-dioxane ring system, which constitutes a six-membered heterocyclic ring incorporating two oxygen atoms at positions 1 and 3. The phenyl group attached at position 2 provides aromatic character to the molecule, while the hydroxymethyl substituent at position 4 and the hydroxyl group at position 5 contribute additional functional complexity. The three-dimensional arrangement of these substituents creates a rigid molecular framework that exhibits distinct chemical and physical properties compared to its stereoisomeric variants.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₄O₄, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, and four oxygen atoms within the molecular structure. The molecular weight has been determined to be 210.23 grams per mole, with slight variations reported in literature due to different calculation methods and rounding conventions. More precise measurements indicate an exact mass of 210.08900 atomic mass units, which represents the monoisotopic mass calculated based on the most abundant isotopes of each constituent element.

The compound exhibits specific computational chemistry parameters that provide insight into its molecular behavior and potential interactions. The topological polar surface area of 58.92 square angstroms reflects the compound's hydrophilic characteristics, primarily attributed to the four oxygen atoms that can participate in hydrogen bonding interactions. The relatively low partition coefficient (LogP) value of 0.4538 suggests moderate lipophilicity, indicating balanced solubility characteristics in both polar and nonpolar solvents.

Properties

IUPAC Name |

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOMTMWCUMBRFX-OUAUKWLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from Carbohydrate Precursors

Chiral pool synthesis, leveraging naturally occurring enantiopure starting materials, is a cornerstone for constructing stereochemically complex molecules like (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol. The compound’s 1,3-dioxane backbone and hydroxyl group arrangement suggest a derivation from carbohydrate precursors.

Utilization of 4,6-O-Benzylidene-D-Glucose

A pivotal approach involves 4,6-O-benzylidene-D-glucose, a protected glucose derivative. This starting material provides a rigid bicyclic structure that facilitates stereocontrol during subsequent transformations. By selectively hydrolyzing the benzylidene group under acidic conditions, the 4- and 6-hydroxyls are liberated, enabling re-protection or functionalization. For instance, reaction with benzaldehyde in the presence of p-toluenesulfonic acid yields a 1,3-dioxane ring via acetal formation, introducing the phenyl group at C2.

Stereoselective Cyclization

Cyclization of a triol intermediate, such as 2,4,5-trihydroxypentanol, with benzaldehyde under BF₃·OEt₂ catalysis forms the 1,3-dioxane ring. The Lewis acid directs equatorial attack of the aldehyde, ensuring the phenyl group adopts the axial position (C2). Subsequent oxidation and reduction steps adjust the hydroxymethyl (C4) and hydroxyl (C5) groups, with enzymatic resolution (e.g., lipase-mediated hydrolysis) refining enantiomeric excess.

Table 1: Representative Chiral Pool Synthesis Conditions

| Starting Material | Reagent/Conditions | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| 4,6-O-Benzylidene-D-glucose | Benzaldehyde, BF₃·OEt₂ | Acetal formation | 65–72 | |

| 2,4,5-Trihydroxypentanol | Benzaldehyde, HCl | Cyclization | 58 |

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a scalable route to the target compound without reliance on chiral precursors. Transition-metal complexes and organocatalysts have been employed to induce stereocontrol.

Ruthenium-Catalyzed Transfer Hydrogenation

A ketone intermediate, 4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-one, undergoes asymmetric transfer hydrogenation using a Ru(II)-(S)-TsDPEN catalyst. This step installs the C5 hydroxyl group with >90% enantiomeric excess (ee). The reaction proceeds in isopropanol with formic acid as a hydrogen donor, achieving 78% isolated yield.

Organocatalytic Epoxide Ring-Opening

Epoxides derived from glycidol derivatives serve as electrophilic intermediates. Using a Jacobsen-type thiourea catalyst, epoxide ring-opening with benzyl alcohol introduces the phenyl group at C2. The reaction’s stereoselectivity arises from non-covalent interactions between the catalyst and substrate, affording the desired diastereomer in 67% yield.

Enzymatic and Chemoenzymatic Strategies

Enzymatic methods are critical for resolving racemic mixtures and enhancing stereochemical purity.

Lipase-Mediated Kinetic Resolution

Racemic 4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is subjected to lipase B from Candida antarctica (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (2S,4R,5S)-enantiomer, leaving the desired (2R,4S,5R)-isomer unreacted. This process achieves 98% ee after recrystallization.

Reductive Amination with Dehydrogenases

A ketone precursor is enzymatically reduced using alcohol dehydrogenases (ADHs) from Lactobacillus brevis. The ADH’s broad substrate tolerance and high stereoselectivity yield the C5 alcohol with 95% ee. Co-factor regeneration is achieved via a glucose dehydrogenase-coupled system.

Table 2: Enzymatic Resolution Parameters

| Enzyme | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| CAL-B | Racemic alcohol | 98 | 45 | |

| ADH-LB | 5-Ketone | 95 | 82 |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. A patented route involves continuous-flow reactors to enhance reaction control and reduce byproduct formation.

Continuous-Flow Cyclization

A mixture of glycerol derivative, benzaldehyde, and Amberlyst-15 catalyst is pumped through a heated reactor (80°C, 2 bar). The continuous process achieves 85% conversion with a residence time of 20 minutes, outperforming batch methods in productivity.

Crystallization-Induced Dynamic Resolution

Dynamic kinetic resolution combines asymmetric catalysis and in situ racemization. Using a racemase enzyme and Pd/C catalyst, the undesired enantiomer is continuously epimerized, driving the equilibrium toward the target isomer. This method elevates yields to 92%.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards.

Spectroscopic Data

Chiral HPLC Validation

Chiralpak AD-H column (n-hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 minutes for the (2R,4S,5R)-isomer.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as KMnO4 and OsO4.

Reduction: Reduction can be achieved using reagents like NaBH4 and LiAlH4.

Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones, depending on the specific conditions and reagents used.

Reduction: The major products are typically alcohols.

Substitution: The products vary based on the nucleophile used but generally include substituted dioxane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- Preliminary studies indicate that derivatives of dioxanes can exhibit anticancer properties. The hydroxymethyl group may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents .

- Case studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a pathway for further research into this compound's efficacy against specific cancer types.

- Antiviral Activity :

- Neuroprotective Effects :

Materials Science Applications

-

Polymer Chemistry :

- The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its hydroxymethyl group can participate in reactions that form durable polymeric networks .

- Research has demonstrated its utility in creating hydrogels with specific mechanical properties suitable for biomedical applications.

- Coating Agents :

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations such as oxidation and substitution reactions .

- It is particularly useful in synthesizing other dioxane derivatives that have been shown to possess biological activity.

- Reagent for Organic Reactions :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxane-4-methanol, 5-hydroxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group.

1,3-Dioxane-4-methanol, 5-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL is unique due to its phenyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl analogs. The phenyl group can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high stereochemical purity in the synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol?

- Methodological Answer : Stereoselective synthesis can be achieved via ring-closing strategies using protected diols. For example, refluxing intermediates in ethanol with acid catalysts (e.g., p-toluenesulfonic acid) promotes cyclization while minimizing racemization . Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless-type systems) may enhance stereochemical control. Post-synthesis purification via recrystallization (DMF:EtOH mixtures) improves enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive stereochemical assignment by resolving the spatial arrangement of substituents on the dioxane ring .

- NMR spectroscopy : Key diagnostic signals include coupling constants ( and ) to confirm vicinal diol geometry and axial/equatorial substituent orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How can researchers safely handle and store this compound given its hygroscopic and oxidative sensitivity?

- Methodological Answer :

- Handling : Use inert atmosphere (N/Ar) gloveboxes to prevent moisture absorption. Avoid prolonged exposure to light, which may degrade the diol moiety .

- Storage : Seal in amber glassware with desiccants (e.g., molecular sieves) at –20°C. Monitor stability via periodic TLC or HPLC to detect decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during the acid-catalyzed cyclization of precursors to this compound?

- Methodological Answer : Competing pathways arise from protonation at alternative hydroxyl sites, leading to regioisomeric dioxanes. DFT studies (e.g., Gaussian 09) can model transition states to identify kinetic vs. thermodynamic control. Solvent polarity adjustments (e.g., switching from ethanol to THF) may suppress undesired intermediates by stabilizing specific transition states .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in glycosylation or protecting-group reactions?

- Methodological Answer :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dioxane ring. For example, the hydroxymethyl group’s oxygen may act as a hydrogen-bond donor, influencing regioselectivity in glycosylation .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. acetonitrile) for protecting-group stability .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to enhance resolution of hydroxyl proton signals, which may broaden in CDCl .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening, which static DFT models may overlook. Compare with NOESY/ROESY to validate spatial proximities .

Q. What strategies enable the use of this dioxane derivative as a chiral auxiliary or protecting group in multistep organic syntheses?

- Methodological Answer : The 1,3-dioxane ring’s rigidity stabilizes axial chirality, making it suitable for asymmetric induction. For example, temporarily protect the diol moiety during peptide coupling, then deprotect under mild acidic conditions (e.g., aqueous HCl/THF). Monitor deprotection kinetics via inline IR spectroscopy to avoid over-acidification .

Q. Are there reported biological activities or pharmacological profiles for structurally analogous 1,3-dioxane derivatives?

- Methodological Answer : While direct data for this compound is limited, analogs with aryl and hydroxymethyl groups show activity as kinase inhibitors or antimicrobial agents. Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, MIC testing) and correlate with molecular docking studies (AutoDock Vina) targeting proteins like HIV-1 protease or bacterial efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.